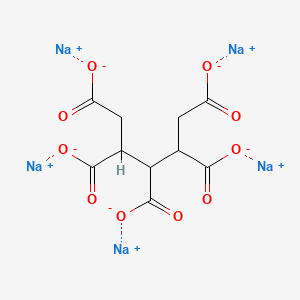
1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate is a chemical compound with the molecular formula C10H13Na5O13. It is known for its unique structure, which includes five carboxylic acid groups attached to a pentane backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate typically involves the reaction of pentane with a suitable carboxylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the efficient formation of the desired product. The resulting compound is then purified through crystallization to obtain the trihydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies involving enzyme reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentanehexacarboxylic Acid: Similar structure but with an additional carboxylic acid group.
1,2,3,4,5-Pentanetetracarboxylic Acid: Similar structure but with one fewer carboxylic acid group.
Uniqueness
1,2,3,4,5-Pentanepentacarboxylic Acid Sodium Salt Trihydrate is unique due to its specific number of carboxylic acid groups and its trihydrate form. This gives it distinct chemical properties and makes it suitable for a wide range of applications that similar compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C10H7Na5O10 |
|---|---|
Molekulargewicht |
402.10 g/mol |
IUPAC-Name |
pentasodium;pentane-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C10H12O10.5Na/c11-5(12)1-3(8(15)16)7(10(19)20)4(9(17)18)2-6(13)14;;;;;/h3-4,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
NMXKGQOINFLGPX-UHFFFAOYSA-I |
Kanonische SMILES |
C(C(C(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



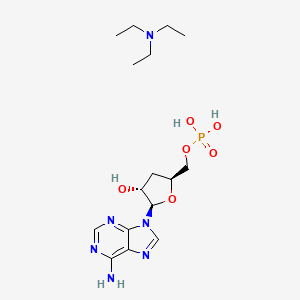

![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
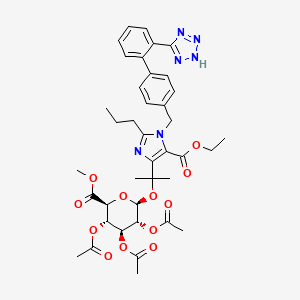
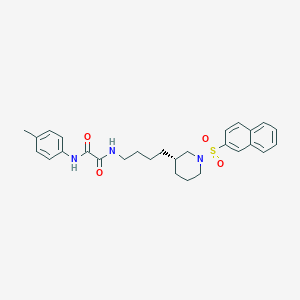
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
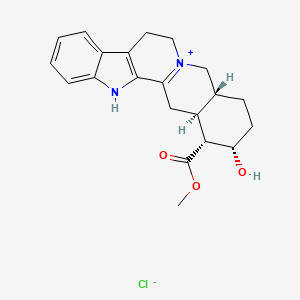
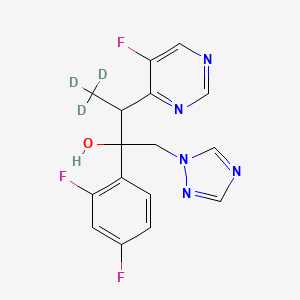
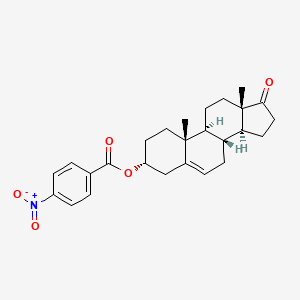
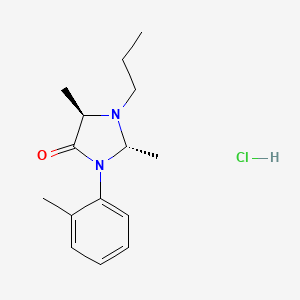
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
